N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
Overview
Description
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide is a useful research compound. Its molecular formula is C17H26BNO3 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Electrochemical Microsensors for Monitoring H2O2 in Parkinson's Disease (PD) Mouse Brain : Luo et al. (2022) have developed derivatives of this compound as probes for specifically reacting with hydrogen peroxide (H2O2), a modulator of dopaminergic signaling implicated in Parkinson's disease. This research highlights the compound's role in enabling accurate, real-time tracking of H2O2 in the brain, a critical aspect for understanding and possibly treating Parkinson's disease (Luo et al., 2022).
Synthesis and Structural Analysis : Huang et al. (2021) focused on synthesizing and analyzing the crystal structure of related boric acid ester intermediates, including their molecular structures using density functional theory (DFT). Such research aids in understanding the physicochemical properties of these compounds and their potential applications in various fields (Huang et al., 2021).
Boronated Phosphonium Salts Research : Morrison et al. (2010) studied boronated phosphonium salts containing derivatives of this compound. They explored their synthesis, structural characterization, cytotoxicity, and cellular uptake, which has implications for biological and medicinal chemistry (Morrison et al., 2010).
Exploration in Fluorescence Probes for H2O2 Detection : Research by Lampard et al. (2018) involved synthesizing a series of boronate ester fluorescence probes, including derivatives of this compound, for detecting hydrogen peroxide. This research is significant for developing sensitive and selective methods for detecting H2O2, which has broad applications in environmental and biochemical sensing (Lampard et al., 2018).
Synthesis of Benzimidazoles and Phthalazinones with Potential Biological Activity : Studies by Rheault et al. (2009) and Das et al. (2011) focused on synthesizing heteroaryl-linked benzimidazoles and boron-containing phthalazin-1(2H)-ones, respectively. These compounds, incorporating the chemical structure of interest, were explored for their potential biological activities, indicating the compound's relevance in drug discovery and pharmacology (Rheault et al., 2009), (Das et al., 2011).
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-7-11-15(20)19-14-10-8-9-13(12-14)18-21-16(2,3)17(4,5)22-18/h8-10,12H,6-7,11H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYPRRVFLGRJOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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